An In-Depth Technical Guide to the Chemical Properties of N-(Benzyloxycarbonyl)-N-methyl-α-aminoisobutyric Acid (Z-N-Me-Aib-OH)
An In-Depth Technical Guide to the Chemical Properties of N-(Benzyloxycarbonyl)-N-methyl-α-aminoisobutyric Acid (Z-N-Me-Aib-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Benzyloxycarbonyl)-N-methyl-α-aminoisobutyric acid, abbreviated as Z-N-Me-Aib-OH, is a synthetic amino acid derivative of significant interest in the fields of peptide chemistry and drug development. The incorporation of α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), is known to impart unique conformational constraints on peptides, often promoting helical secondary structures and increasing resistance to enzymatic degradation.[1] The further N-methylation of the peptide backbone can enhance these properties, leading to peptides with improved metabolic stability, cell permeability, and bioavailability.[2][3][4] This technical guide provides a comprehensive overview of the known and inferred chemical properties of Z-N-Me-Aib-OH, along with detailed experimental protocols for its synthesis and characterization. While specific experimental data for Z-N-Me-Aib-OH is limited in publicly available literature, the information presented herein is based on established principles of organic and peptide chemistry and data from closely related compounds.
Chemical Properties
The chemical properties of Z-N-Me-Aib-OH are determined by its constituent functional groups: the benzyloxycarbonyl (Z) protecting group, the N-methylated amine, the sterically hindered α-carbon with two methyl groups, and the carboxylic acid.
Physicochemical Properties
| Property | Z-Aib-OH | Z-N-Me-Aib-OH (Estimated) | Data Source |
| Molecular Formula | C₁₂H₁₅NO₄ | C₁₃H₁₇NO₄ | [5][6] |
| Molecular Weight | 237.25 g/mol | 251.28 g/mol | [5][6] |
| Appearance | White to off-white powder | White to off-white solid | [5] |
| Melting Point | Not specified | Expected to be a solid with a defined melting point | |
| Solubility | Soluble in DMSO (100 mg/mL) | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | [5] |
Spectroscopic Data
Specific spectroscopic data for Z-N-Me-Aib-OH is not available. However, the expected signatures in ¹H NMR, ¹³C NMR, and Mass Spectrometry can be predicted based on its structure.
| Spectroscopic Technique | Expected Features for Z-N-Me-Aib-OH |
| ¹H NMR | - Singlet for the N-methyl protons. - Singlet for the two α-methyl protons. - Signals for the aromatic protons of the benzyloxycarbonyl group. - Singlet for the benzylic protons of the Z group. - Broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - Signal for the N-methyl carbon. - Signal for the quaternary α-carbon. - Signals for the α-methyl carbons. - Signals for the aromatic and benzylic carbons of the Z group. - Signal for the carbonyl carbon of the Z group. - Signal for the carboxylic acid carbon. |
| Mass Spectrometry (ESI-) | - Expected [M-H]⁻ ion at m/z 250.1. |
Experimental Protocols
The synthesis of Z-N-Me-Aib-OH can be approached through the N-methylation of the corresponding Z-protected amino acid, Z-Aib-OH. The following is a detailed protocol based on established methods for the N-methylation of amino acids.[1][7]
Synthesis of Z-N-Me-Aib-OH
Materials:
-
Z-Aib-OH
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add Z-Aib-OH to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Dissolve the Z-Aib-OH in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding 1 M HCl at 0 °C until the solution is acidic (pH ~2-3). Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Z-N-Me-Aib-OH.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for Z-N-Me-Aib-OH.
Caption: Synthetic workflow for Z-N-Me-Aib-OH.
Biological Activity and Signaling Pathways
Direct studies on the biological activity and signaling pathway involvement of Z-N-Me-Aib-OH are not currently available. However, the incorporation of N-methylated amino acids into peptides is a well-established strategy to modulate their biological properties.
General Effects of N-Methylation:
-
Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, thereby increasing the half-life of the peptide in biological systems.[8]
-
Enhanced Membrane Permeability: N-methylation can increase the lipophilicity of a peptide and reduce its hydrogen bonding capacity, which can lead to improved passive diffusion across cell membranes.[4]
-
Conformational Control: The presence of an N-methyl group restricts the rotation around the Cα-N bond, influencing the peptide's secondary structure and its ability to bind to specific receptors or enzymes.[2]
Given these general principles, Z-N-Me-Aib-OH serves as a valuable building block for the synthesis of peptidomimetics with potentially enhanced therapeutic properties, such as improved oral bioavailability and longer duration of action. Further research is required to elucidate the specific biological effects of peptides containing this modified amino acid.
Conclusion
Z-N-Me-Aib-OH is a synthetically important amino acid derivative that holds considerable promise for the development of novel peptide-based therapeutics. While direct experimental data on its chemical and biological properties are scarce, its characteristics can be inferred from the well-understood chemistry of its parent compounds and the general effects of N-methylation. The synthetic protocol provided in this guide offers a reliable method for its preparation, enabling further investigation into its potential applications in medicinal chemistry and drug discovery. As research in peptidomimetics continues to advance, the utility of building blocks like Z-N-Me-Aib-OH is expected to grow, paving the way for the creation of more potent and stable peptide drugs.
References
- 1. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
